molecular formula C16H12Cl2N2O3S2 B2389126 N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 886916-19-4

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide

Cat. No.: B2389126
CAS No.: 886916-19-4
M. Wt: 415.3
InChI Key: KJWWMSBZEYMNGR-UHFFFAOYSA-N
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Description

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, materials science, and industrial applications due to their diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide typically involves the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Chlorination: Introduction of chlorine atoms at the 4 and 5 positions of the benzo[d]thiazole ring using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Sulfonylation: The ethylsulfonyl group can be introduced via sulfonylation reactions using reagents like ethylsulfonyl chloride in the presence of a base.

    Amidation: The final step involves the formation of the benzamide by reacting the sulfonylated benzo[d]thiazole with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly reagents.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms on the benzo[d]thiazole ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzo[d]thiazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic agent due to its structural similarity to other bioactive benzamides.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide
  • N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide
  • N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide

Uniqueness

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide is unique due to the specific combination of chlorine atoms and the ethylsulfonyl group, which may confer distinct chemical and biological properties compared to its analogs. These differences can affect its reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-ethylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O3S2/c1-2-25(22,23)10-5-3-9(4-6-10)15(21)20-16-19-14-12(24-16)8-7-11(17)13(14)18/h3-8H,2H2,1H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWWMSBZEYMNGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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